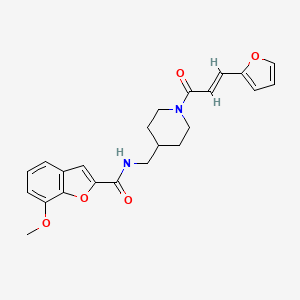

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-28-19-6-2-4-17-14-20(30-22(17)19)23(27)24-15-16-9-11-25(12-10-16)21(26)8-7-18-5-3-13-29-18/h2-8,13-14,16H,9-12,15H2,1H3,(H,24,27)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLVNMNFYLCNTP-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzofuran scaffolds have shown potent anti-proliferative effects against various cancer cell lines, including:

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In vitro studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for halting cancer cell proliferation .

A study on related benzofuran derivatives reported IC50 values for specific compounds against cervical cancer cells SiHa and HeLa, showing enhanced growth inhibition compared to standard treatments like combretastatin .

Neuroprotective Effects

Another significant application of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is in neuroprotection. Research has highlighted its potential to mitigate excitotoxicity and oxidative stress in neuronal cells. For instance, certain derivatives have been found to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal models .

In a comparative study, specific derivatives exhibited neuroprotective effects comparable to memantine, a well-known NMDA antagonist, suggesting that these compounds could be developed as therapeutic agents for neurodegenerative diseases .

Study 1: Anticancer Properties

A recent study demonstrated the efficacy of benzofuran derivatives against various cancer cell lines, reporting significant inhibition of cell growth with IC50 values in the low micromolar range. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through dual inhibition pathways targeting CDK2 and GSK-3β .

Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, several benzofuran derivatives were synthesized and evaluated for their ability to protect against NMDA-induced excitotoxicity. The study identified key structural features that enhanced neuroprotective activity, suggesting avenues for further development .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

| Compound Class | Key Features | Target Compound Distinctions |

|---|---|---|

| Benzofuran antifungals | Unsubstituted benzofuran, triazole groups | 7-methoxy substitution, carboxamide side chain |

| Piperidine kinase inhibitors | Piperidine with aryl groups | Furan-acryloyl conjugation, (E)-configuration |

| Covalent acryloyl inhibitors | Acryloyl for covalent binding | Hybrid benzofuran-piperidine scaffold |

Pharmacological and Physicochemical Properties

- Solubility: The methoxy and carboxamide groups may improve aqueous solubility compared to nonpolar benzofuran analogs. Similar compounds exhibit logP values ranging from 2.1–3.8, suggesting moderate lipophilicity .

- Bioactivity : Piperidine-acryloyl hybrids have demonstrated inhibitory activity against proteases and kinases (IC₅₀: 10–100 nM), while benzofuran carboxamides show antimicrobial potency (MIC: 2–8 µg/mL) .

Methodologies for Compound Comparison

The evaluation of similarity relies on computational and experimental approaches:

- Virtual Screening : Fingerprint-based methods (e.g., Tanimoto coefficients) highlight shared pharmacophores between the target compound and benzofuran antifungals (similarity score: 0.65–0.72) .

- Analytical Techniques : Spectrofluorometry and tensiometry, as used for quaternary ammonium compounds, could quantify critical micelle concentration (CMC) or aggregation behavior, though applicability to this compound requires validation .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.